

S-acetyl-PEG12-alcohol molecular weight and formula

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Compound of Interest

Compound Name: S-acetyl-PEG12-alcohol

Cat. No.: B6352193

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In-Depth Technical Guide: S-acetyl-PEG12-alcohol

This guide provides a detailed overview of the physicochemical properties of **S-acetyl-PEG12-alcohol**, a bifunctional molecule commonly utilized by researchers, scientists, and drug development professionals in the field of bioconjugation and proteomics. Its structure incorporates a protected thiol group and a terminal alcohol, connected by a polyethylene glycol (PEG) spacer, making it a valuable linker for various applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2][3].

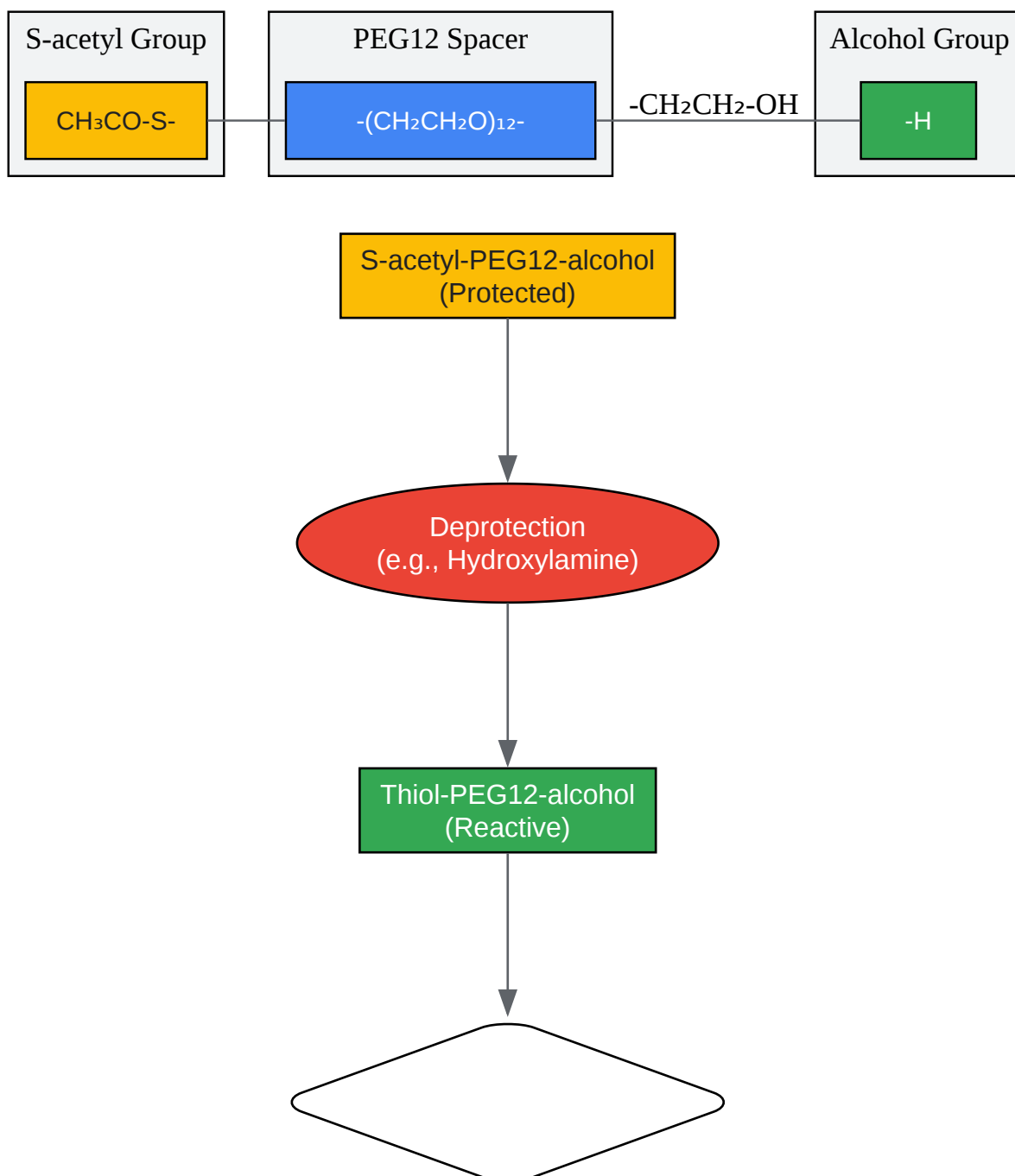
Physicochemical Properties

The fundamental properties of **S-acetyl-PEG12-alcohol** are summarized in the table below. These values are essential for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.

Property	Value
Molecular Weight	604.75 g/mol [1][2][4][5]
Chemical Formula	C ₂₆ H ₅₂ O ₁₃ S[1][4][6][7]

Molecular Structure and Functional Groups

S-acetyl-PEG12-alcohol is comprised of three key functional components: an S-acetyl group, a PEG12 spacer, and a terminal alcohol. The S-acetyl group serves as a protected thiol, which can be deprotected under mild basic conditions to reveal a reactive sulfhydryl group. The hydrophilic PEG12 chain enhances the solubility of the molecule and its conjugates in aqueous media[6][7]. The terminal hydroxyl group offers a reactive site for further chemical modification.



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